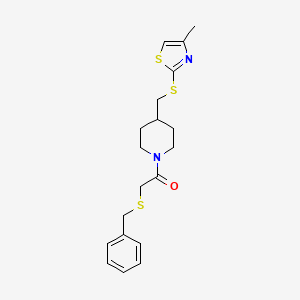

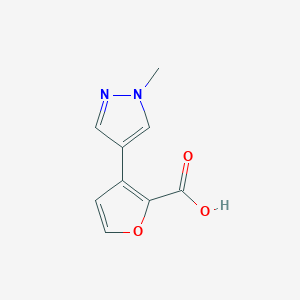

![molecular formula C19H19F2NO4S2 B2988548 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448064-31-0](/img/structure/B2988548.png)

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a bicyclic structure with a sulfonyl group attached to the 8th carbon. The presence of difluorophenyl and phenylsulfonyl groups suggest that it might have interesting chemical properties.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the sulfonyl groups.Molecular Structure Analysis

The bicyclic structure suggests that the compound might have interesting stereochemical properties. The presence of the sulfonyl groups could also influence its reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the sulfonyl groups and the bicyclic structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The bicyclic structure and the presence of the sulfonyl groups could influence properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación

Atom-Transfer Radical Cyclizations

A study by Flynn et al. (1992) explored the use of a compound similar to the one , specifically methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, in atom-transfer radical cyclizations. This process led to the formation of substituted 3-azabicyclo[3.3.0]octanes, demonstrating the compound's utility in synthesizing complex bicyclic structures (Flynn et al., 1992).

1,3-Dipolar Cycloadditions

Taniguchi et al. (1978) investigated the 1,3-dipolar cycloadditions to bicyclic olefins, including compounds similar to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane." Their study showed that such compounds participate exclusively in cycloadditions to a specific double bond, producing exo regioisomers, demonstrating their selectivity in chemical reactions (Taniguchi et al., 1978).

Synthesis of Polyhydroquinoline Derivatives

Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This catalyst, involving a structure similar to the compound of interest, was used in a solvent-free, efficient process, highlighting its application in green chemistry (Goli-Jolodar et al., 2016).

Electrophilic Fluorination Agents

Banks et al. (1996) described the synthesis of a range of diazabicyclo[2.2.2]octane salts, similar in structure to the compound , as electrophilic fluorinating agents. These compounds demonstrate the potential for selective fluorination in organic chemistry, a crucial step in various synthetic processes (Banks et al., 1996).

Carbonyl Protective Groups

A study by Chandrasekhar and Sarkar (1998) utilized a compound related to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane" as a carbonyl protective group in organic syntheses. This demonstrates the compound's role in protecting sensitive functional groups during complex chemical reactions (Chandrasekhar & Sarkar, 1998).

Safety And Hazards

Without specific information on the compound, it’s hard to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The future directions for research on this compound would depend on its intended use and the results of initial studies. It could be interesting to explore its reactivity, stereochemistry, and potential applications.

Please note that these are general insights and may not be accurate for the specific compound you mentioned. For detailed and accurate information, please refer to scientific literature or consult with a chemist.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQZGFHZYCVUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

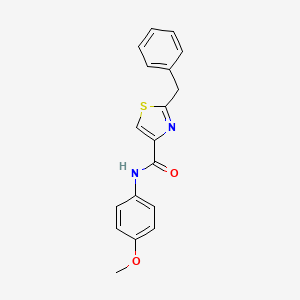

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

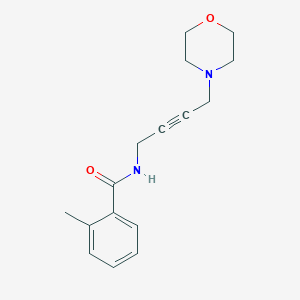

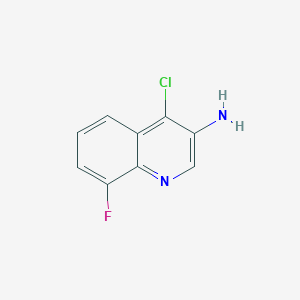

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

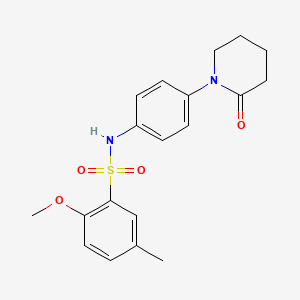

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)

![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)

![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)

![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)